molecular formula C6H11F2NO B2465112 2-(Difluoromethoxymethyl)pyrrolidine CAS No. 1595898-31-9

2-(Difluoromethoxymethyl)pyrrolidine

Cat. No. B2465112
CAS RN: 1595898-31-9
M. Wt: 151.157
InChI Key: PBWSPIRCCNCEFJ-UHFFFAOYSA-N
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Description

2-(Difluoromethoxymethyl)pyrrolidine, also known as DFMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DFMP is a pyrrolidine derivative that contains two fluorine atoms and a methoxymethyl group attached to the pyrrolidine ring. This compound has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Organocatalysis in Asymmetric Reactions

2-(Difluoromethoxymethyl)pyrrolidine derivatives have been explored for their role in organocatalysis. For instance, the trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine was found to be an effective organocatalyst in asymmetric intramolecular aldol reactions. This reaction afforded bicyclo[4.3.0]nonane derivatives with high enantioselectivity, showcasing a rare combination of aldehyde as a nucleophile and ketone as an electrophile (Hayashi, Sekizawa, Yamaguchi, & Gotoh, 2007).

Synthesis of Heterocyclic Organic Compounds

Pyrrolidines, a class including 2-(Difluoromethoxymethyl)pyrrolidine, are significant in the synthesis of heterocyclic organic compounds. They exhibit biological effects and are used in various applications such as medicine, dyes, and agrochemical substances. The study of their chemistry is crucial for modern science. A particular study focused on the synthesis of pyrrolidines through cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene, resulting in the formation of (3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine (Żmigrodzka et al., 2022).

Application in Organic Synthesis and Catalysis

Pyrrolidines, including 2-(Difluoromethoxymethyl)pyrrolidine, are extensively used in organic synthesis, metal catalysis, and organocatalysis. Their potential as ligands for first-row transition-metal catalysts led to the development of a method to access complex poly-heterocyclic pyrrolidines from available materials. This discovery involved an organoaluminum promoter engaging unactivated and electron-rich olefins in intermolecular [3+2] cycloadditions (Otero-Fraga et al., 2017).

properties

IUPAC Name

2-(difluoromethoxymethyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO/c7-6(8)10-4-5-2-1-3-9-5/h5-6,9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWSPIRCCNCEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxymethyl)pyrrolidine

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